molecular formula C15H21N3O2 B8138899 (3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide

(3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide

Cat. No.: B8138899
M. Wt: 275.35 g/mol
InChI Key: MTDSOGMRTUVXEB-UKRRQHHQSA-N
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Description

(3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the octahydrofuro[3,2-c]pyridine core through a cyclization reaction, followed by the introduction of the pyridin-2-yl ethyl group via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridine ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

(3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved can vary depending on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide is unique due to its specific combination of a pyridine ring and a fused bicyclic system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3aR,7aR)-N-(2-pyridin-2-ylethyl)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14(18-9-4-12-3-1-2-7-17-12)15-6-10-20-13(15)5-8-16-11-15/h1-3,7,13,16H,4-6,8-11H2,(H,18,19)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSOGMRTUVXEB-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1OCC2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]2([C@@H]1OCC2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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